molecular formula C12H9NS B067099 2-(Thiophen-2-yl)indolizine CAS No. 169210-29-1

2-(Thiophen-2-yl)indolizine

Cat. No.: B067099
CAS No.: 169210-29-1
M. Wt: 199.27 g/mol
InChI Key: JVEJVHMWMFXRDM-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)indolizine is a heterocyclic compound that combines the structural features of both indolizine and thiophene. Indolizine is a nitrogen-containing heterocycle known for its biological activity and potential applications in various fields. Thiophene, on the other hand, is a sulfur-containing five-membered ring that is widely used in organic electronics and pharmaceuticals. The fusion of these two rings in this compound results in a compound with unique chemical and physical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)indolizine can be achieved through various methods. One common approach involves the cyclization of 2-alkylpyridines with thiophene derivatives under oxidative conditions. For instance, the reaction of 2-alkylpyridines with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate and an oxidant like copper(II) acetate can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)indolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed:

Scientific Research Applications

2-(Thiophen-2-yl)indolizine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Indolizine: A nitrogen-containing heterocycle with similar biological activity.

    Thiophene: A sulfur-containing heterocycle used in organic electronics and pharmaceuticals.

    Indole: A nitrogen-containing heterocycle with diverse biological activities.

Uniqueness: 2-(Thiophen-2-yl)indolizine is unique due to the combination of indolizine and thiophene rings, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-thiophen-2-ylindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-2-6-13-9-10(8-11(13)4-1)12-5-3-7-14-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEJVHMWMFXRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357390
Record name 2-(thiophen-2-yl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169210-29-1
Record name 2-(thiophen-2-yl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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